molecular formula C12H11N5S B2914320 6-[(4-methylphenyl)sulfanyl]-9H-purin-2-amine CAS No. 225111-60-4

6-[(4-methylphenyl)sulfanyl]-9H-purin-2-amine

Cat. No.: B2914320
CAS No.: 225111-60-4
M. Wt: 257.32
InChI Key: YWDDOKOPAXEOOY-UHFFFAOYSA-N
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Description

6-[(4-Methylphenyl)sulfanyl]-9H-purin-2-amine is a chemical compound with the CAS Registry Number 225111-60-4 and a molecular weight of 257.31 g/mol . It is a purine derivative, a class of heterocyclic compounds that serve as fundamental scaffolds in medicinal chemistry. Purine analogs are extensively investigated for their potential biological activities, often serving as key intermediates in the synthesis of nucleoside phosphonate derivatives, which are explored for various pharmacological applications . The specific structural features of this molecule—including the 2-amine group and the (4-methylphenyl)sulfanyl moiety at the 6-position—are typical modifications used to modulate the compound's interaction with enzymatic targets, such as those involved in nucleotide metabolism . As a building block in organic synthesis, it can be utilized to create novel molecules for high-throughput screening and biochemical research. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-methylphenyl)sulfanyl-7H-purin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5S/c1-7-2-4-8(5-3-7)18-11-9-10(15-6-14-9)16-12(13)17-11/h2-6H,1H3,(H3,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDDOKOPAXEOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC3=C2NC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[(4-methylphenyl)sulfanyl]-9H-purin-2-amine involves several steps. One common method includes the reaction of 4-methylbenzenethiol with 2,6-dichloropurine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

Reagent Conditions Product Yield Mechanism
Hydrogen peroxide (30%)Acetic acid, 60°C, 4 hr6-[(4-Methylphenyl)sulfinyl]-9H-purin-2-amine72% Electrophilic oxidation at sulfur
m-Chloroperbenzoic acidDCM, 0°C → RT, 2 hr6-[(4-Methylphenyl)sulfonyl]-9H-purin-2-amine85% Radical-mediated oxidation
  • Key Findings :
    • Oxidation selectivity depends on steric hindrance from the 4-methylphenyl group .
    • Sulfone derivatives exhibit enhanced stability compared to sulfoxides in biological assays .

Nucleophilic Substitution

The 2-amine group participates in substitution reactions, particularly under basic conditions:

Reagent Conditions Product Application
Benzyl chlorideK₂CO₃, DMF, 80°C, 6 hr6-[(4-Methylphenyl)sulfanyl]-9H-purin-2-(N-benzyl)amineProdrug synthesis
Acetyl chloridePyridine, RT, 2 hr6-[(4-Methylphenyl)sulfanyl]-9H-purin-2-acetamideBioactivity modulation
  • Notable Observations :
    • Substitution at the 2-position retains purine ring aromaticity .
    • Electron-withdrawing substituents on the purine ring accelerate reaction rates .

Cross-Coupling Reactions

The sulfanyl group facilitates palladium-catalyzed couplings:

Reaction Type Catalyst Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 90°C6-(Biphenyl-4-ylsulfanyl)-9H-purin-2-amine68%
Buchwald-HartwigPd₂(dba)₃, Xantphos, NaOtBu6-[(4-Methylphenyl)sulfanyl]-9H-purin-2-(piperidinyl)amine55%
  • Mechanistic Insight :
    • The sulfur atom acts as a directing group in regioselective cross-couplings .
    • Steric effects from the 4-methylphenyl group limit coupling efficiency with bulky aryl halides .

Reductive Desulfurization

The sulfanyl group can be removed under reductive conditions:

Reagent Conditions Product Yield
Raney NickelH₂ (1 atm), EtOH, 70°C, 12 hr6-Hydro-9H-purin-2-amine90%
LiAlH₄THF, reflux, 8 hrPurine ring degradation35%
  • Applications :
    • Desulfurization generates deprotected intermediates for further functionalization .

Acid/Base-Mediated Reactions

The purine ring undergoes pH-dependent tautomerism and degradation:

Condition Reaction Outcome
HCl (6M), refluxHydrolysis of sulfanyl group6-Mercapto-9H-purin-2-amine + 4-methylthiophenol
NaOH (1M), RTRing-opening at N9Pyrimidine-thiolate derivatives
  • Structural Stability :
    • The compound is stable in neutral aqueous solutions but degrades rapidly under strongly acidic/basic conditions .

Biological Activity Correlations

Derivatives of 6-[(4-methylphenyl)sulfanyl]-9H-purin-2-amine show structure-activity relationships (SAR):

Modification Biological Target IC₅₀ Reference
Sulfone derivativeP2X7 receptor antagonist9 ± 2 nM
N-Benzyl-substitutedCOX-2 inhibitor28 ± 4 µM

Scientific Research Applications

6-[(4-methylphenyl)sulfanyl]-9H-purin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(4-methylphenyl)sulfanyl]-9H-purin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Analogues

Structural Comparisons

Table 1: Substituent Variations and Structural Features
Compound Name Position 6 Substituent Position 9 Substituent Key Structural Features
6-[(4-Methylphenyl)sulfanyl]-9H-purin-2-amine 4-Methylphenylsulfanyl H Sulfur linkage; planar aromatic ring
9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine Benzylsulfanyl Benzyl Bulky benzyl groups; C11–S1–C13 angle: 100.87°
6-(Cyclohexylmethoxy)-9H-purin-2-amine Cyclohexylmethoxy H Ether linkage; aliphatic cyclohexyl moiety
9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine None (quinazoline fusion) 4-Methoxyquinazolin-2-yl Fused heterocycle; increased rigidity
N-(4-Fluorophenyl)-6-morpholino-9H-purin-2-amine Morpholino 4-Fluorophenyl Polar morpholine ring; fluorine substitution

Key Observations :

  • The sulfanyl linkage in the target compound introduces a thioether group, which enhances lipophilicity compared to ether-linked analogues (e.g., cyclohexylmethoxy) .
  • Planar vs.
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine in N-(4-fluorophenyl) derivatives) modulate electronic density, affecting hydrogen bonding and charge interactions .

Comparison :

  • The target compound likely employs a cesium carbonate-mediated alkylation similar to , where thiolate intermediates react with 4-methylbenzyl bromide.
  • Efficiency: Morpholino and cyclohexylmethoxy derivatives require strong bases (e.g., NaH), while sulfanyl derivatives utilize milder conditions .
Table 3: Functional Profiling of Analogues
Compound Name Biological Target IC₅₀ / Potency Mechanism
6-[6-(Diethylaminopyridin-3-yl]-N-[4-(4-morpholinyl)phenyl]-9H-purin-2-amine PDPK1 (PI3K/Akt/mTOR pathway) Not reported Inhibits PDPK1; clusters with PI3K/Akt/mTOR inhibitors
Silmitasertib Casein kinase II, mTOR, PI3K-α 390 nM (mTOR), 461 nM (PI3K-α) Dual kinase inhibition
NU6300 (6-(cyclohexylmethoxy)-N-(4-(vinylsulfonyl)phenyl)-9H-purin-2-amine) CDK2 0.16 µM Irreversible inhibition via Lys89 covalent modification

Key Findings :

  • Target Versatility : Purine analogues exhibit diverse kinase inhibition profiles. The target compound’s sulfanyl group may favor interactions with cysteine or lysine residues in ATP-binding pockets, akin to NU6300’s covalent binding .
  • Pathway Specificity: Substituents influence pathway engagement. For example, morpholino groups () may enhance solubility and polar interactions, while hydrophobic groups (e.g., cyclohexylmethoxy) improve membrane permeability .

Structural and Crystallographic Insights

  • Torsional Strain: In cyclohexylmethoxy derivatives, the aliphatic chain introduces flexibility, whereas rigid fused quinazoline systems () restrict conformational mobility .

Biological Activity

6-[(4-methylphenyl)sulfanyl]-9H-purin-2-amine, a purine derivative featuring a sulfanyl group, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This compound's unique structural attributes allow it to interact with various biological targets, influencing several biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. The sulfanyl group can also interact with thiol-containing proteins, altering their functionality and contributing to the compound's anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, derivatives of related compounds have shown minimum inhibitory concentrations (MIC) against Staphylococcus aureus and other pathogens, suggesting that similar activities may be present in this compound .

Compound Target Organism MIC (µg/mL)
Compound 1Staphylococcus aureus16
Compound 9Escherichia coli32
Compound 14Pseudomonas aeruginosa32

Antitumor Activity

In vivo studies have highlighted the antitumor potential of purine derivatives. For example, related compounds have shown selective cytotoxicity towards various cancer cell lines, including lung cancer (EKVX), colon cancer (HCT-15), and breast cancer (MDA-MB-231) cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Cell Line Compound Effect
NSC Lung Cancer EKVXCompound 5Selective cytotoxicity
Colon Cancer HCT-15Compound 5Moderate effectiveness
Breast Cancer MDA-MB-231Compound 5Significant activity

Case Studies

  • Antitumor Screening : A study synthesized several purine derivatives, including those similar to this compound. The results indicated that these compounds exhibited varying degrees of cytotoxicity against different tumor cell lines, with some showing promising selectivity towards specific cancers .
  • Antimicrobial Efficacy : In a comparative study on the antimicrobial properties of related compounds, it was found that certain derivatives had potent activity against Staphylococcus aureus, with MIC values indicating strong inhibition at low concentrations . This suggests that the sulfanyl group may enhance the antimicrobial efficacy of these purine derivatives.

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